4-((Cyclopropylamino)methyl)benzonitrile

描述

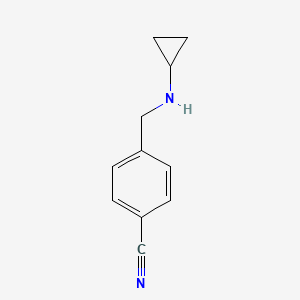

4-((Cyclopropylamino)methyl)benzonitrile is an organic compound with the molecular formula C11H12N2 It is characterized by the presence of a benzonitrile group attached to a cyclopropylamino methyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-((Cyclopropylamino)methyl)benzonitrile typically involves the reaction of 4-cyanobenzyl chloride with cyclopropylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to improve yield and efficiency. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

化学反应分析

Types of Reactions

4-((Cyclopropylamino)methyl)benzonitrile undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane.

Major Products Formed

Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

Reduction: Reduced derivatives such as amines or alcohols.

Substitution: Various substituted benzonitrile derivatives depending on the nucleophile used.

科学研究应用

Pharmacological Applications

- Inhibition of Lysine-Specific Demethylase 1 (LSD1) :

- Targeting NSD2-PWWP1 Protein Interactions :

-

Potential Use in Neurodegenerative Diseases :

- Although primarily studied for cancer applications, there is emerging evidence suggesting that cyclopropylamine derivatives may also play a role in treating neurodegenerative diseases by modulating pathways associated with neuroinflammation and neuronal survival.

Case Study 1: Cancer Therapeutics

A study investigated the efficacy of various LSD1 inhibitors, including derivatives of this compound, in preclinical models of leukemia. Results demonstrated significant reductions in tumor growth and improved survival rates, highlighting the compound's therapeutic potential .

Case Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study was conducted to evaluate the binding affinity and specificity of cyclopropylamine-based compounds against LSD1. The findings indicated that modifications to the benzonitrile scaffold could enhance inhibitory potency, with some derivatives achieving IC50 values in the low micromolar range .

Data Table: Summary of Research Findings

作用机制

The mechanism of action of 4-((Cyclopropylamino)methyl)benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.

相似化合物的比较

Similar Compounds

- 4-((Cyclopropylamino)methyl)benzonitrile hydrochloride

- 4-(Cyclopropylamino)benzonitrile

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity compared to other similar compounds. Its cyclopropylamino methyl group provides unique steric and electronic properties, making it valuable in various research and industrial applications.

生物活性

4-((Cyclopropylamino)methyl)benzonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a cyclopropylamino group attached to a benzonitrile moiety. This unique structure contributes to its distinct reactivity and biological properties compared to similar compounds.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The compound may modulate the activity of these targets, influencing various signaling pathways and cellular responses.

Enzyme Inhibition

Research indicates that this compound exhibits enzyme inhibition capabilities. It has been investigated for its potential to inhibit certain enzymes involved in metabolic pathways, which could have therapeutic implications in various diseases.

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds with similar structures. For instance, derivatives featuring a cyclopropylamino group have shown efficacy against coronaviruses, suggesting that this compound may also possess antiviral properties .

| Compound | Target Virus | EC50 (µM) | Reference |

|---|---|---|---|

| This compound | HCoV-229E | TBD | |

| Analog with cyclopropylamine | HCoV-OC43 | TBD |

Study on Antiviral Efficacy

In a study assessing the antiviral activity of various compounds, derivatives of pyrimidine containing cyclopropylamine were found to exhibit selective efficacy against human coronaviruses. The presence of the cyclopropyl group was crucial for enhancing antiviral effectiveness .

Enzyme Inhibition Studies

Another research effort focused on the enzyme inhibition properties of related compounds. It was found that modifications at the benzonitrile moiety significantly influenced enzyme binding affinity and selectivity, indicating that this compound could be optimized for better inhibitory activity .

Structural Comparison

The compound is structurally similar to other benzonitrile derivatives but differs by having a cyclopropylamino group, which may enhance its biological activity.

| Compound Name | Key Feature | Potential Activity |

|---|---|---|

| 4-(Methylamino)benzonitrile | Methyl group | Moderate enzyme inhibition |

| 4-(Ethylamino)benzonitrile | Ethyl group | Lower antiviral efficacy |

常见问题

Q. Basic Synthesis and Optimization

Q. Q: What are the standard synthetic routes for 4-((Cyclopropylamino)methyl)benzonitrile, and how can reaction conditions be optimized?

A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, triazine derivatives with cyclopropylamino groups are prepared by reacting chloro-triazine intermediates with cyclopropylamine under reflux in polar aprotic solvents (e.g., DMF) . Optimization includes controlling stoichiometry (e.g., 1:1.2 molar ratio of triazine to amine), maintaining temperatures between 60–80°C, and using catalysts like triethylamine to improve yields (reported up to 81% in similar systems) . Purity is enhanced via recrystallization from ethanol or column chromatography.

Q. Basic Analytical Characterization

Q. Q: Which spectroscopic methods are critical for confirming the structure of this compound?

A: Key techniques include:

- IR Spectroscopy : Identification of N-H (~3200 cm⁻¹), C≡N (~2220 cm⁻¹), and C-H (cyclopropyl, ~3000 cm⁻¹) stretches .

- NMR : ¹H NMR reveals cyclopropyl protons as multiplet signals (δ 0.5–1.5 ppm) and benzonitrile aromatic protons as doublets (δ 7.5–8.0 ppm). ¹³C NMR confirms nitrile carbons at ~115 ppm and cyclopropyl carbons at ~10–15 ppm .

- Mass Spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 187.11 for C₁₁H₁₁N₂) .

Q. Advanced Synthesis: Addressing Low Yields

Q. Q: How can researchers resolve low yields in the final step of synthesizing this compound?

A: Low yields often stem from incomplete cyclopropane ring formation or side reactions. Strategies include:

- Temperature Control : Gradual heating (e.g., 50°C → 80°C) to minimize decomposition.

- Solvent Selection : Switching from DMF to acetonitrile reduces polarity, favoring cyclopropylamine reactivity .

- Purification : Use preparative HPLC with a C18 column (MeCN/H₂O gradient) to isolate the product from by-products like unreacted triazine intermediates .

Q. Structural Modifications and SAR

Q. Q: How do substituents on the benzonitrile core influence physicochemical properties?

A: Modifications at the para-position (e.g., replacing nitrile with carboxyl groups) reduce logP values, enhancing solubility. For example:

- 4-Cyanophenylacetonitrile (logP ~1.8) is more lipophilic than 4-hydroxymethylbenzonitrile (logP ~1.2) .

- Electron-withdrawing groups (e.g., Cl, NO₂) increase electrophilicity, affecting reactivity in cross-coupling reactions .

Q. Advanced Analytical: Resolving NMR Contradictions

Q. Q: How should researchers interpret conflicting NMR data for cyclopropyl-containing nitriles?

A: Cyclopropyl protons often exhibit complex splitting due to ring strain. For example:

- Use 2D NMR (COSY, HSQC) to assign overlapping signals.

- Compare experimental ¹³C NMR shifts with computational predictions (e.g., DFT at B3LYP/6-31G* level) to validate cyclopropane geometry .

Q. Computational Modeling of Reactivity

Q. Q: What computational methods predict the reactivity of this compound in nucleophilic substitutions?

A: Density Functional Theory (DFT) calculates frontier molecular orbitals:

- HOMO-LUMO gaps (~5 eV) indicate moderate electrophilicity.

- Molecular electrostatic potential (MEP) maps highlight electron-deficient regions (e.g., nitrile carbon) prone to nucleophilic attack .

Q. Biological Activity Assay Design

Q. Q: How can researchers design assays to evaluate the bioactivity of this compound?

A: For antimicrobial or kinase inhibition studies:

- Microplate Assays : Use E. coli (ATCC 25922) with resazurin-based viability staining.

- Kinase Profiling : Screen against human kinases (e.g., EGFR) via ADP-Glo™ assays, referencing IC₅₀ values of structurally similar triazines (e.g., 5d: IC₅₀ ~2.1 µM) .

Q. Safety and Handling Protocols

Q. Q: What safety measures are essential when handling nitrile derivatives?

A:

- Ventilation : Use fume hoods to avoid inhalation of volatile nitriles.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Spill Management : Neutralize with 10% NaOH and adsorb with vermiculite .

Q. Crystallographic Analysis

Q. Q: How is single-crystal X-ray diffraction used to confirm molecular structure?

A: Crystals grown via slow evaporation (e.g., ethanol/water) are analyzed for:

- Unit Cell Parameters : Monoclinic system (e.g., P2₁/c) with Z = 4.

- Bond Angles : Cyclopropane C-C-C angles ~60°, confirming ring strain .

Q. Stability Under Storage Conditions

Q. Q: What factors affect the stability of this compound during storage?

A:

- Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation.

- Moisture Control : Use desiccants (silica gel) to avoid hydrolysis of the nitrile group .

属性

IUPAC Name |

4-[(cyclopropylamino)methyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-7-9-1-3-10(4-2-9)8-13-11-5-6-11/h1-4,11,13H,5-6,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJOGHIUFZSESGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50588449 | |

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

953903-93-0 | |

| Record name | 4-[(Cyclopropylamino)methyl]benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50588449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。